2,4-Diaminopyrimidine

Übersicht

Beschreibung

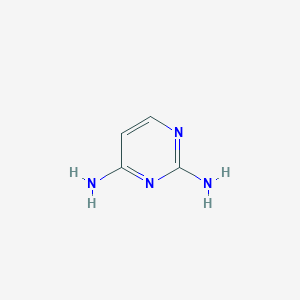

2,4-Diaminopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two amino groups attached to the second and fourth positions of the pyrimidine ring. It is a versatile building block in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-diaminopyrimidine involves the reaction of 2-amino-4-chloropyrimidine with ammonia in methanol. The reaction is typically carried out in a closed vessel with shaking at elevated temperatures. The mixture is then evaporated to dryness to obtain the desired product .

Another method involves the treatment of 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diaminopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki reactions, to form complex molecules with aryl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2,4-Diaminopyrimidine derivatives have been extensively studied for their antimicrobial properties. Notably, they are effective against various pathogens, including bacteria and protozoa.

- Antitubercular Activity : Recent studies have synthesized DAP-based compounds that inhibit Mycobacterium tuberculosis (Mtb) by targeting mt-DHFR. For instance, a specific derivative demonstrated significant anti-TB activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mtb H37Ra, indicating its potential as a lead compound for future anti-TB drug development .

- Antimalarial Activity : DAP has also been evaluated for its antimalarial effects. Historical data suggest that combinations of DAP with sulfonamides were more effective than traditional treatments for malaria caused by Plasmodium falciparum. However, resistance to these combinations has emerged, necessitating ongoing research into new derivatives and combinations .

Cancer Treatment

The role of DAP derivatives extends into oncology, where they are being explored as potential chemotherapeutic agents.

- Inhibition of Tumor Growth : DAP derivatives have been utilized in studies involving human colon adenocarcinoma cell lines. Research indicates that certain DAP compounds can enhance the efficacy of metal-based drugs in cancer treatment, leading to improved antitumoral effects .

- Mechanism of Action : The mechanism by which DAP exerts its anticancer effects often involves the inhibition of folate metabolism, which is crucial for DNA synthesis and cell proliferation in rapidly dividing tumor cells .

Agricultural Applications

In agriculture, this compound derivatives are being investigated for their potential as herbicides and plant growth regulators.

- Herbicidal Properties : Some studies have reported that DAP derivatives can inhibit the growth of certain weeds by interfering with folate biosynthesis pathways in plants, similar to their action in microbial systems . This application is particularly relevant in developing environmentally friendly herbicides.

Cosmetic Applications

Recent patents have suggested the use of DAP derivatives in cosmetic formulations due to their beneficial properties for skin health.

- Topical Applications : Certain DAP compounds have been proposed for use in topical formulations aimed at improving skin conditions or enhancing skin appearance due to their biochemical properties . This area is still under investigation but shows promise for future product development.

Case Study 1: Anti-Tuberculosis Research

A detailed study synthesized various this compound derivatives and evaluated their anti-tubercular activity against Mtb. The findings indicated that modifications to the side chains significantly influenced the compounds' hydrophilicity and selectivity towards mt-DHFR, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimalarial Efficacy

Historical analyses demonstrate that the combination therapy using sulfonamides and DAP was instrumental in treating malaria before resistance developed. This underscores the need for continuous innovation in drug formulations to overcome resistance challenges .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antimicrobial | Anti-TB and antimalarial agents | Effective against Mtb; resistance concerns |

| Oncology | Chemotherapeutic agents | Inhibits tumor growth; affects folate metabolism |

| Agriculture | Herbicides | Inhibits weed growth via folate biosynthesis |

| Cosmetics | Skin health formulations | Potential benefits for topical applications |

Wirkmechanismus

The mechanism of action of 2,4-diaminopyrimidine and its derivatives often involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By inhibiting this enzyme, this compound disrupts the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminopyrimidine is similar to other diaminopyrimidine derivatives, such as:

Pyrimethamine: Used as an antimalarial drug.

Trimethoprim: Used as an antibiotic to treat bacterial infections.

Minoxidil: Used in the treatment of hair loss.

Uniqueness

What sets this compound apart is its versatility as a building block in organic synthesis and its wide range of applications in different fields. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.

List of Similar Compounds

- Pyrimethamine

- Trimethoprim

- Minoxidil

- Trimetrexate

- Iclaprim

Biologische Aktivität

2,4-Diaminopyrimidine (DAP) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and specific case studies that illustrate its efficacy against various diseases.

Overview of this compound

This compound is a pyrimidine derivative characterized by two amino groups at the 2 and 4 positions. It serves as a scaffold for designing various pharmacologically active compounds, particularly in the fields of oncology and infectious disease treatment.

The biological activity of DAP and its derivatives can be attributed to several mechanisms:

- Inhibition of Kinases : DAP derivatives have been shown to inhibit specific kinases such as p21-activated kinase 4 (PAK4) and Aurora kinases, which are implicated in cancer cell proliferation and survival. For instance, a study identified several DAP derivatives with IC50 values in the nanomolar range against PAK4, indicating potent inhibitory activity .

- Antiparasitic Activity : DAP compounds have demonstrated significant efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The lead compound SCYX-5070 exhibited rapid cidal activity in vitro and successfully cured infected mice without toxicity .

- Antitumor Effects : Various DAP derivatives have shown promising anticancer properties across multiple cancer cell lines. For example, compounds synthesized in recent studies exhibited IC50 values ranging from 1.98 to 5.52 μM against A549, HCT-116, PC-3, and MCF-7 cell lines .

1. Inhibition of PAK4

A study focused on novel DAP derivatives targeting PAK4 found that compound B6 had an IC50 value of 2.533 μM against A549 lung cancer cells. Molecular docking studies suggested a strong binding affinity between B6 and PAK4, with a docking score of -7.593 kcal/mol .

| Compound | IC50 (nM) | Cell Line | Docking Score (kcal/mol) |

|---|---|---|---|

| A2 | 18.4 | - | - |

| B6 | 5.9 | A549 | -7.593 |

| B8 | 20.4 | - | - |

2. Antiparasitic Activity Against Trypanosoma brucei

The compound SCYX-5070 was evaluated for its effectiveness against T. brucei. It was found to require only a short exposure time (10–12 hours) to induce irreversible effects on parasite viability. This compound not only showed high potency but also cured acute trypanosomiasis in mice models without significant side effects .

| Compound | Exposure Time (hrs) | Efficacy | Toxicity |

|---|---|---|---|

| SCYX-5070 | 10-12 | High | None |

3. Anticancer Activity

A series of DAP derivatives were synthesized and tested for anticancer activity against various cell lines. Notably, compounds 6 and 11 exhibited potent cytotoxicity with IC50 values that were significantly lower than control drugs like VX-680 .

| Compound | IC50 (μM) | Cell Lines Tested |

|---|---|---|

| 6 | X.X | MCF-7, C33A, KB, DU-145 |

| 11 | X.X | MCF-7, C33A, KB, DU-145 |

Structure-Activity Relationship (SAR)

The SAR studies conducted on DAP derivatives have revealed critical insights into how structural modifications influence biological activity. For instance:

- Substituents on the Aromatic Ring : Variations in substituents have been linked to enhanced potency against specific kinases and cancer cell lines.

- Side Chain Length and Flexibility : The effectiveness of bicyclic DAPs was found to correlate with the flexibility of their side chains, impacting their binding affinity to target proteins .

Eigenschaften

IUPAC Name |

pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAWASYJIRZXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166021 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-81-0 | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?

A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []

Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?

A2: Studies have shown that the presence of specific substituents on the this compound ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.

Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?

A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]

Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?

A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]

Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.

Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?

A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.

Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?

A7: The this compound ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]

Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?

A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.

Q9: What are some of the potential applications of this compound derivatives beyond their antimicrobial properties?

A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.

Q10: Are there any ongoing challenges in the development of this compound-based drugs?

A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.